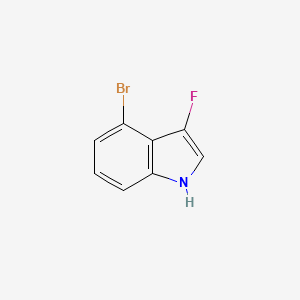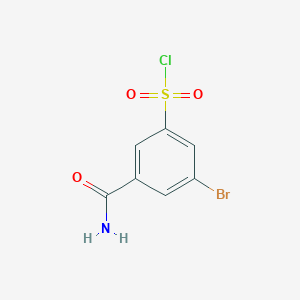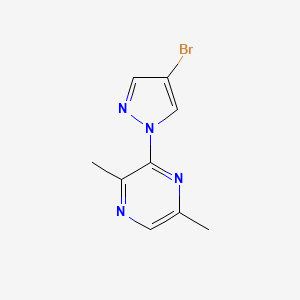
4-Bromo-3-fluoroindole
描述
4-Bromo-3-fluoro-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a fused ring structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and fluorine atoms on the indole ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoroindole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and fluorine sources under controlled conditions. For example, the bromination of 3-fluoroindole can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like nitration, reduction, and halogenation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4-Bromo-3-fluoro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles with different aryl or alkyl groups.
科学研究应用
4-Bromo-3-fluoro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-Bromo-3-fluoroindole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
相似化合物的比较
- 4-Bromo-1H-indole
- 3-Fluoro-1H-indole
- 4-Bromo-7-fluoro-1H-indole
Comparison: 4-Bromo-3-fluoro-1H-indole is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to other indole derivatives with single or different substitutions. For instance, the presence of both halogens can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
属性
IUPAC Name |
4-bromo-3-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFOMXCMHIBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1374211.png)

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1374214.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)




![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)

![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)
